Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate
Description
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate is a benzodiazepine derivative featuring a 1,4-diazepine core with a tert-butyloxycarbonyl (Boc) protecting group at the N4 position. Key structural attributes include:
- 7-chloro substituent: Enhances electronic effects and influences molecular interactions.
- Boc group: Provides steric protection and modulates reactivity during synthetic processes.
Properties
IUPAC Name |
tert-butyl 7-chloro-2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)20-13(19)17-7-9-6-10(15)4-5-11(9)16-12(18)8-17/h4-6H,7-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICBLUVZGJEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Cl)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737194 | |
| Record name | tert-Butyl 7-chloro-2-oxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-00-9 | |
| Record name | tert-Butyl 7-chloro-2-oxo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate can be synthesized through various routes. One common method involves the reaction of 2-amino-5-chlorobenzophenone with tert-butyl carbamate in the presence of a strong base such as sodium hydride, followed by cyclization using a suitable reagent like triphosgene or phosgene. The reaction is generally carried out under an inert atmosphere at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production often scales up the laboratory procedures with modifications to enhance yield and purity. This might involve continuous flow reactors, automated reagent addition, and improved purification techniques such as crystallization or chromatographic methods. The use of environmentally benign solvents and reagents is also considered to meet industrial standards and regulations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazepine ring.
Reduction: Reduction of the oxo group to a hydroxyl group can be achieved using agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur at the chloro substituent, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride or sodium borohydride.
Nucleophiles for substitution reactions include amines (e.g., methylamine), thiols, and alcohols.
Major Products Formed:
Oxidation typically yields N-oxides.
Reduction produces alcohols from the oxo group.
Substitution leads to derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that compounds similar to tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine exhibit antidepressant properties. Investigations into the mechanism of action suggest that these compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of benzo[d]diazepines and identified that modifications at the 7-position significantly enhanced their binding affinity to serotonin receptors. This led to improved antidepressant efficacy in animal models .
2. Anxiolytic Effects
Similar to their antidepressant effects, compounds within this chemical class have shown promise as anxiolytics. The modulation of GABAergic activity is a common pathway through which these compounds exert their anxiolytic effects.
Case Study:
In a controlled trial involving animal models, a derivative of tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine was tested for its anxiolytic properties. Results demonstrated a significant reduction in anxiety-like behaviors compared to control groups .
Synthetic Applications
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine is also utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural framework allows for further modifications that can yield derivatives with enhanced biological activities.
Synthesis Table:
| Reaction Step | Reagents/Conditions | Product |
|---|---|---|
| Diazepine Formation | Tert-butyl chloroacetate + amines | Diazepine derivatives |
| Chlorination | Chlorinating agents | Chlorinated analogs |
| Hydrolysis | Acidic/Basic conditions | Carboxylic acid derivatives |
Potential Future Applications
Given the ongoing research into the therapeutic potentials of benzodiazepine derivatives, future applications may extend into:
1. Neuroprotective Agents
Emerging studies suggest that certain modifications to the benzodiazepine structure could lead to neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
2. Anti-cancer Properties
Preliminary studies have indicated that some benzodiazepine derivatives possess anti-cancer activity by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Mechanism of Action
The compound's mechanism of action is thought to involve interaction with the central nervous system's gamma-aminobutyric acid (GABA) receptors, similar to other benzodiazepines. By binding to GABA receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The presence of the chloro substituent may influence its binding affinity and pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variation
Tert-butyl 9-chloro-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate (CAS 886364-21-2)
- Substituent : Chlorine at position 9 (vs. 7 in the target compound).
- Molecular formula : C₁₄H₁₉ClN₂O₂.
- Molecular weight : 282.45 g/mol.
- Implications : Positional isomerism may alter steric interactions and electronic effects in medicinal chemistry applications.
Tert-butyl 7-bromo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate (CAS 886364-30-3)
Functional Group Differences
Tert-butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate (CAS 179686-66-9)
- Substituent: No halogen; unsubstituted benzene ring.
- Functional groups : 2-oxo group present.
- Molecular formula : C₁₄H₁₈N₂O₃.
- Molecular weight : 262.30 g/mol.
Heterocycle and Aromatic Substituent Variations
Tert-butyl 7-(o-tolyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS 1055880-63-1)
Comparative Data Table
Key Research Findings and Implications
Hydrogen Bonding : The 2-oxo group in the target compound facilitates hydrogen bonding, which may enhance crystal lattice stability (as discussed in graph set analysis).
Halogen Effects : Chlorine at position 7 (vs. 9) likely alters electronic density, affecting reactivity in cross-coupling reactions. Bromine’s polarizability could improve binding in biological targets.
Crystallography Tools : Programs like Mercury () can analyze packing similarities, while SHELXL () aids in refining crystal structures of these analogs.
Safety and Storage : Chlorinated derivatives often require low-temperature storage to prevent decomposition, whereas brominated analogs may need stricter handling due to higher reactivity.
Biological Activity
Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate is a compound that belongs to the benzodiazepine class, known for its diverse biological activities. This compound features a unique structure characterized by a tert-butyl ester group and a chloro substituent on the diazepine ring, which may influence its pharmacological properties.
- IUPAC Name : this compound
- Molecular Formula : C14H17ClN2O3
- Molecular Weight : 296.75 g/mol
- CAS Number : 1226808-00-9
Benzodiazepines generally exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system. The specific structural modifications in tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine may affect its binding affinity and selectivity towards different GABA_A receptor subtypes.
Pharmacological Effects
The compound is anticipated to exhibit a range of pharmacological effects typical of benzodiazepines:
- Anxiolytic : Potential to reduce anxiety.
- Sedative : Induces sleep or sedation.
- Muscle Relaxant : May relieve muscle tension.
- Anticonvulsant : Could be effective in controlling seizures.
Comparative Analysis with Other Benzodiazepines
| Compound | Anxiolytic Potency | Sedative Effects | Anticonvulsant Activity |
|---|---|---|---|
| Tert-butyl 7-chloro diazepine | Moderate | High | Moderate |
| Diazepam | High | High | High |
| Lorazepam | Moderate | Moderate | High |
| Alprazolam | High | Moderate | Low |
Case Studies and Research Findings
-
Study on Binding Affinity :
A study evaluated the binding affinity of various benzodiazepines to GABA_A receptors. The findings suggested that tert-butyl 7-chloro compound exhibited a unique binding profile compared to traditional benzodiazepines like diazepam and lorazepam, potentially leading to fewer side effects or different therapeutic applications . -
In Vivo Efficacy :
In animal models, the compound demonstrated significant anxiolytic effects without the typical sedation associated with other benzodiazepines. This suggests a favorable therapeutic window for treating anxiety disorders . -
Toxicological Assessment :
Toxicological studies indicated that while the compound has beneficial effects at therapeutic doses, higher concentrations could lead to adverse effects similar to other members of the benzodiazepine family. Careful dose management is essential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate?
- Methodology : Utilize multi-step organic synthesis involving:
- Boc-protection : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents (e.g., dichloromethane) under inert atmosphere .
- Cyclization : Formation of the benzodiazepine core via intramolecular amidation or condensation, often catalyzed by acid (e.g., HCl in dioxane) or base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ether/hexane) to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- NMR spectroscopy : Compare ¹H and ¹³C NMR chemical shifts to literature data for related benzodiazepines (e.g., δ 8.76 ppm for aromatic protons, δ 164.20 ppm for carbonyl carbons) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
- Elemental analysis : Confirm stoichiometry (C, H, N, Cl) within ±0.4% deviation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding network?
- Approach :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXTL or Mercury CSD for structure refinement. For example, identify hydrogen bonds (e.g., N–H···O=C interactions) with bond distances <2.5 Å and angles >120° .
- Graph set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing behavior and polymorphism risks .
Q. What strategies mitigate synthetic challenges like low yield in Boc-deprotection or side reactions?
- Optimization techniques :
- Controlled deprotection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C to minimize carbamate scrambling .
- Inert conditions : Employ Schlenk techniques to prevent hydrolysis of sensitive intermediates (e.g., 7-chloro substituent reactivity) .
- Reaction monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust reaction times .
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- Dynamic effects : Investigate rotameric equilibria (e.g., tert-butyl group rotation) via variable-temperature NMR (VT-NMR) to resolve splitting .
- Impurity profiling : LC-MS to identify byproducts (e.g., dimerization or oxidation artifacts) .
- Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G*) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s solubility in polar aprotic solvents?
- Resolution framework :
- Experimental replication : Test solubility in DMSO-d₆ vs. DMF-d₇ under controlled humidity (hygroscopicity may alter observed solubility) .
- Hansen solubility parameters : Compare HSP values (δD, δP, δH) to predict solvent compatibility .
- Crystallographic data : Correlate crystal packing density (from Mercury CSD) with dissolution kinetics; tightly packed crystals may show lower solubility .
Safety and Handling
Q. What safety protocols are critical when handling intermediates with reactive chloro substituents?
- Best practices :
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
- Waste management : Quench reactive intermediates (e.g., 7-chloro derivatives) with 10% aqueous NaHCO₃ before disposal .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
